N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(2-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a 3-methyl-substituted benzofuran core linked to a 2-methoxyphenyl group via an amide bond. This compound belongs to a broader class of N-substituted benzofuran carboxamides, which are studied for their diverse biological activities, including insecticidal, antimicrobial, and central nervous system (CNS)-targeting properties. Its structure combines aromatic and heterocyclic motifs, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-12-7-3-5-9-14(12)21-16(11)17(19)18-13-8-4-6-10-15(13)20-2/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDVCUJACZJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-methoxyaniline, under suitable conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several significant biological activities:
- Neuroprotective Effects : Research indicates that benzofuran derivatives, including N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, demonstrate neuroprotective properties. They have been shown to inhibit β-amyloid aggregation, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. These compounds protect neuronal cells from oxidative stress and apoptosis induced by toxic agents .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals and reducing oxidative damage in cellular models. This activity is essential for preventing cellular damage associated with various diseases .
- Anti-inflammatory Activity : Benzofuran derivatives have also been noted for their anti-inflammatory effects, contributing to their potential in treating conditions characterized by inflammation .
Therapeutic Applications
The potential therapeutic applications of this compound are extensive:
- Alzheimer's Disease Treatment : Given its neuroprotective properties, this compound could be developed as a treatment option for Alzheimer's disease, targeting the underlying mechanisms of neurodegeneration .
- Drug Addiction Therapies : By modulating dopamine receptor activity, it may serve as a candidate for developing medications aimed at treating substance use disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of benzofuran derivatives:
| Study | Focus | Findings |
|---|---|---|
| Howlett et al., 1999 | Neuroprotection | Demonstrated inhibition of β-amyloid aggregation and protection against neuronal toxicity. |
| Rizzo et al., 2008 | Antioxidant Activity | Showed significant free radical scavenging abilities in vitro. |
| Dawood, 2013 | Anti-inflammatory Effects | Highlighted anti-inflammatory properties in various models. |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in target cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy Position: The substitution of the methoxy group at the 2-position (target compound) vs. 4-position () may influence electronic properties and steric interactions.
- Halogenation: The dichlorobenzamide derivative (3a) in showed significant insecticidal activity, suggesting that halogen atoms improve target engagement through hydrophobic or electron-withdrawing effects. This contrasts with the non-halogenated benzofuran carboxamide core of the target compound .
Metabolic and Enzymatic Interactions
- CYP Enzyme Interactions: investigated the metabolism of N-(2-methoxyphenyl)hydroxylamine, a related compound, revealing reduction to o-anisidine via CYP1A enzymes.
Biological Activity
N-(2-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
1. Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group and a carboxamide moiety, which are critical for its biological activity. The presence of these functional groups allows for interactions with various biological targets.
2.1 Antioxidant and Neuroprotective Effects
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals and inhibit lipid peroxidation in neuronal cells, which is crucial for protecting against oxidative stress-related neurodegeneration .
Table 1: Antioxidant Activity of Benzofuran Derivatives
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | TBD | Scavenges free radicals |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Moderate | Inhibits lipid peroxidation |
2.2 Anticancer Activity
This compound has shown promising anticancer activity across various cancer cell lines. Studies indicate that modifications at specific positions on the benzofuran ring can enhance antiproliferative effects. For instance, the introduction of methyl and methoxy groups significantly increases the potency against tumor cells .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | HeLa | TBD | Significant antiproliferative activity |
| 7-hydroxy-6-methoxybenzofuran | MCF-7 | 1.136 | Similar activity to doxorubicin |
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression, as evidenced by its effects on various signaling pathways involved in cell proliferation .
4.1 Neuroprotection in Animal Models
A study evaluated the neuroprotective effects of benzofuran derivatives in rodent models subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to controls .
4.2 Anticancer Efficacy in Human Cell Lines
In vitro studies conducted on human cancer cell lines such as HeLa and MCF-7 revealed that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Q & A
(Basic) What are the recommended synthetic routes for N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide?
A two-step approach is commonly employed:
Core Benzofuran Synthesis : Start with 3-methyl-1-benzofuran-2-carboxylic acid, prepared via cyclization of substituted salicylaldehydes or via Pd-catalyzed C–H activation for regioselective functionalization .
Amide Coupling : React the benzofuran-2-carboxylic acid with 2-methoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Confirm purity via recrystallization or column chromatography .
(Basic) Which spectroscopic techniques are most effective for structural confirmation?
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1671–1620 cm⁻¹, NH stretch at ~3223 cm⁻¹) .
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). For example, the 2-methoxyphenyl substituent shows distinct splitting patterns due to ortho/para coupling .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (expected [M+H]⁺ ~324.13) .
(Advanced) How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Species-Specific Metabolism : Rat hepatic microsomes primarily reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while rabbit microsomes produce o-aminophenol. Use comparative interspecies metabolic profiling with LC-MS to identify species-dependent metabolites .
- CYP Enzyme Variability : Conduct enzyme induction studies (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to assess isoform-specific contributions to bioactivation/toxicity .
(Advanced) What methodologies optimize the compound’s metabolic stability for in vivo studies?
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via HPLC at pH 7.4 (physiological conditions) and adjust using:
(Basic) What in vitro assays are suitable for evaluating insecticidal or pharmacological activity?
-
Mortality Assays : Use Aulacaspis tubercularis (mango scale insect) models. Prepare test solutions in acetone/water (1:1), apply via leaf-dip method, and calculate corrected mortality rates:
Dose-response curves (LC₅₀) can be derived using probit analysis .
-
Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or CYP450 inhibition to identify mechanistic targets .
(Advanced) How can structure-activity relationships (SAR) be systematically investigated?
- Analog Synthesis : Replace the 2-methoxyphenyl group with electron-deficient (e.g., nitro) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₁A receptors or insecticidal proteins .
(Advanced) What strategies address low aqueous solubility in formulation studies?
- Co-Crystallization : Screen with co-formers (e.g., 2-aminobenzothiazole) to enhance solubility via hydrogen-bonded supramolecular assemblies .
- Nanoemulsions : Prepare using Tween-80/ethanol/water systems (e.g., 1:1:8 ratio) and characterize via dynamic light scattering (DLS) for particle size <200 nm .
Key Considerations for Experimental Design
- Data Reproducibility : Standardize microsomal protein concentrations using Bradford assay (λₐᵦₛ = 595 nm) to ensure consistent enzymatic activity .
- Contradictory Results : Always cross-validate findings with orthogonal methods (e.g., confirm CYP2E1 activity via immunoblotting alongside metabolic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
